molecular formula C15H16N2O3S B4648363 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide

3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide

Katalognummer B4648363
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: JWTNHDVUDWBSJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of histone deacetylases (HDACs) and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases.

Wirkmechanismus

3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide exerts its pharmacological effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and HDAC inhibitors such as 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide can alter the expression of genes involved in various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and Physiological Effects:
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
In neurological disorders, 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. It has also been shown to reduce the accumulation of toxic proteins such as amyloid beta and huntingtin, which are implicated in Alzheimer's disease and Huntington's disease, respectively.
In autoimmune diseases, 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to modulate the activity of immune cells such as T cells and macrophages, leading to reduced inflammation and tissue damage.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide is its potent and selective inhibition of HDACs, which makes it a useful tool for studying the role of histone acetylation in various cellular processes. Moreover, its ability to modulate the expression of genes involved in cancer, neurological disorders, and autoimmune diseases makes it a promising candidate for therapeutic development.
One limitation of 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide is its potential toxicity, as HDAC inhibitors can affect the expression of genes involved in various physiological processes. Moreover, its efficacy may be limited by the development of resistance in cancer cells, as well as by the complexity of the underlying disease mechanisms in neurological disorders and autoimmune diseases.

Zukünftige Richtungen

Future research on 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide could focus on the development of more potent and selective HDAC inhibitors, as well as on the identification of biomarkers that can predict patient response to therapy. Moreover, the potential use of 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide in combination with other therapeutic agents, such as immune checkpoint inhibitors and targeted therapies, could be explored in preclinical and clinical studies. Finally, the elucidation of the underlying molecular mechanisms of 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide could lead to the identification of new therapeutic targets for cancer, neurological disorders, and autoimmune diseases.

Wissenschaftliche Forschungsanwendungen

3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for cancer therapy. Moreover, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
In neurological disorders, 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
In autoimmune diseases, 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to modulate the immune response and reduce inflammation, making it a potential therapeutic agent for diseases such as multiple sclerosis and rheumatoid arthritis.

Eigenschaften

IUPAC Name

4-(methanesulfonamido)-3-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-10-12(8-9-14(11)17-21(2,19)20)15(18)16-13-6-4-3-5-7-13/h3-10,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTNHDVUDWBSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide
Reactant of Route 6
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.